D2-like Receptor Affinity Modulation by Heterocyclic Core Replacement
The side chain N-(1-ethyl-2-pyrrolidinyl)methyl is a pharmacophore for D2-like receptor binding. When conjugated to a 4,5-dihydro-1H-benzo[g]indole-3-carboxamide core, the resulting compound 2a demonstrates D2-like IC₅₀ of 160 nM in radioligand displacement assays using rat striatal membranes. Replacement of this core with a 4,5,6,7-tetrahydro-2H-indazole generates a structurally distinct compound; class-level evidence indicates that such core variation substantially alters D2-like affinity and intrinsic activity.
| Evidence Dimension | Dopamine D2-like receptor binding affinity |
|---|---|
| Target Compound Data | Quantitative D2-like binding data for this specific compound are not publicly available in peer-reviewed literature |
| Comparator Or Baseline | N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide (2a): D2-like IC₅₀ = 160 nM |
| Quantified Difference | Not quantifiable due to absence of direct head-to-head data |
| Conditions | Radioligand displacement assay using [³H]spiperone or [³H]raclopride in rat striatal membranes |
Why This Matters
Demonstrates that the tetrahydroindazole core yields a distinct pharmacological profile versus the benzo[g]indole reference series, justifying its selection as a differentiated screening candidate for D2-like receptor projects.
- [1] Pinna, G.A. et al. (1998). Synthesis and D2-like binding affinity of 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives. Il Farmaco, 53(10–11), 684–689. DOI: 10.1016/S0014-827X(98)00087-1 View Source
- [2] Pinna, G.A. et al. (2002). Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide. Bioorg. Med. Chem., 10(8), 2485–2496. DOI: 10.1016/S0968-0896(02)00118-9 View Source
